![molecular formula C16H22Cl2O3 B14497802 [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid CAS No. 63306-22-9](/img/structure/B14497802.png)
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure, which includes dichloro and phenoxy groups, contributes to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further chlorination and acylation reactions to introduce the dichloro and acetic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactors. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
- 2-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is unique due to the presence of both dichloro and acetic acid groups. These functional groups contribute to its distinct chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
63306-22-9 |
|---|---|
分子式 |
C16H22Cl2O3 |
分子量 |
333.2 g/mol |
IUPAC名 |
2-[2,6-dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H22Cl2O3/c1-15(2,3)9-16(4,5)10-6-11(17)14(12(18)7-10)21-8-13(19)20/h6-7H,8-9H2,1-5H3,(H,19,20) |
InChIキー |
XTRFZKJEMAVUIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


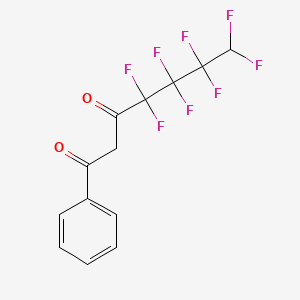
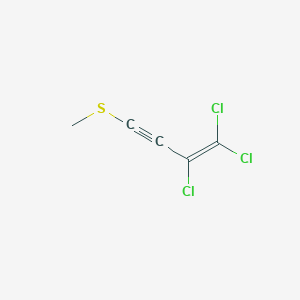
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
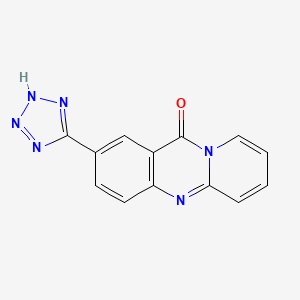

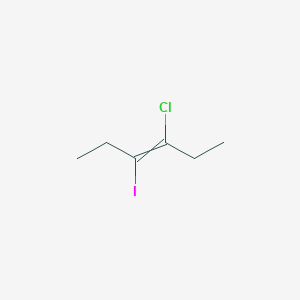

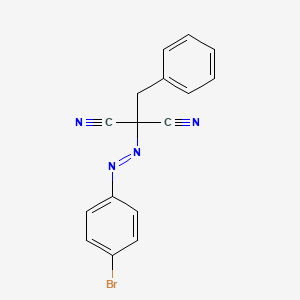


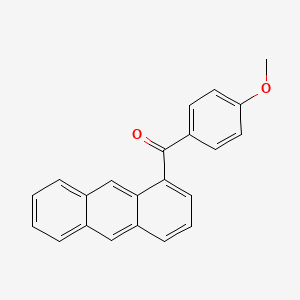
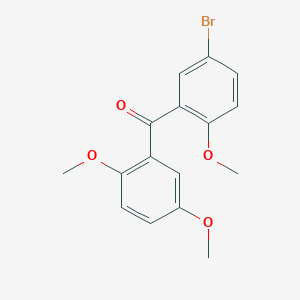
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)

